molecular formula C6H8O4-2 B1204190 Adipate CAS No. 764-65-8

Adipate

Cat. No.: B1204190
CAS No.: 764-65-8
M. Wt: 144.12 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-L
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Description

Adipate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an this compound(1-).

Properties

CAS No.

764-65-8

Molecular Formula

C6H8O4-2

Molecular Weight

144.12 g/mol

IUPAC Name

hexanedioate

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-L

SMILES

C(CCC(=O)[O-])CC(=O)[O-]

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-]

Key on ui other cas no.

764-65-8

Synonyms

adipate
adipic acid
adipic acid, calcium salt
adipic acid, Cu salt
adipic acid, Cu(+2) salt
adipic acid, Cu(+2) salt (1:1)
adipic acid, diammonium salt
adipic acid, disodium salt
adipic acid, Mg salt (1:1)
adipic acid, monoammonium salt
adipic acid, nickel salt
adipic acid, potassium salt
adipic acid, sodium salt
ammonium adipate
diammonium adipate
hexanedioic acid
magnesium adipate
sodium adipate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Examples of the polybutylene succinate (PBS) type aliphatic polyester include polybutylene succinate (PBS) made from butanediol and succinic acid, an adipate copolymer (PBSA) obtained by copolymerizing adipic acid to accelerate biodegradability, and adipate/terephthalate copolymer obtained by copolymerizing terephthalic acid. The commercially available products include “BIONOLLE (trade name)”, “ENPOL (trade name)”, “ECOFLEX (trade name)” and “BIOMAX (trade name)” available from Showa High polymer, Ltd., Ire Chemical, Ltd., BASF AG, and Du Pont, Ltd., respectively.
Name
polybutylene succinate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
aliphatic polyester
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0 (± 1) mol
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reactant
Reaction Step Two
Name
polybutylene succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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